
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a trichloromethyl group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-1,3,5-triazine with trichloromethylating agents. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can yield triazine derivatives with different functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of triazine derivatives with different functional groups.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-methyl-1,3,5-triazine: Lacks the trichloromethyl group, resulting in different chemical properties.
4-Methyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the ethyl group, affecting its reactivity and applications.
2-Ethyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is unique due to the presence of all three substituents (ethyl, methyl, and trichloromethyl) on the triazine ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
165954-43-8 |
|---|---|
Formule moléculaire |
C7H8Cl3N3 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H8Cl3N3/c1-3-5-11-4(2)12-6(13-5)7(8,9)10/h3H2,1-2H3 |
Clé InChI |
QWVCAQPZVNSUCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC(=N1)C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


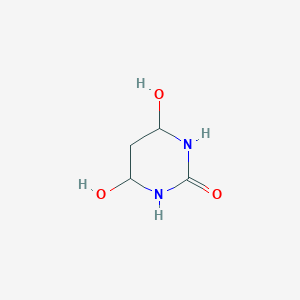
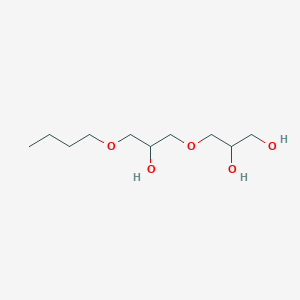
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

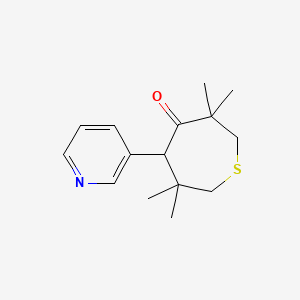
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
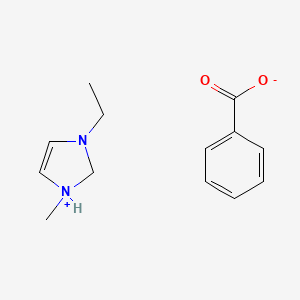
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
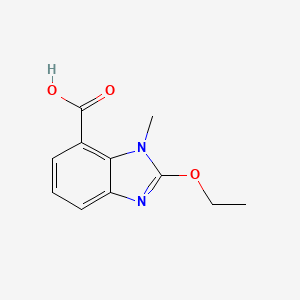
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
